

# Timepidium Bromide (CAS 35035-05-3): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Timepidium Bromide |           |
| Cat. No.:            | B1662725           | Get Quote |

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the physicochemical, pharmacological, and pharmacokinetic properties of **Timepidium bromide**. It includes available data on its mechanism of action, experimental observations, and methodologies for its study.

# **Physicochemical Properties**

**Timepidium bromide** is a quaternary ammonium anticholinergic agent. Its fundamental physicochemical characteristics are summarized in the table below.

| Property          | Value              | Source(s)    |
|-------------------|--------------------|--------------|
| CAS Number        | 35035-05-3         | [1][2][3][4] |
| Molecular Formula | C17H22BrNOS2       | [1][2][5][6] |
| Molecular Weight  | 400.4 g/mol        | [1][2][5]    |
| Melting Point     | 198-200 °C         | [1][4][7]    |
| Solubility        | Soluble in DMSO    | [7]          |
| Appearance        | Colorless crystals | [1]          |

A hydrated form, **Timepidium Bromide** Hydrate (CAS 116383-38-1), is also known, with a molecular formula of C<sub>17</sub>H<sub>24</sub>BrNO<sub>2</sub>S<sub>2</sub> and a molecular weight of 418.4 g/mol .[8]



# **Pharmacological Properties**

**Timepidium bromide** functions as a peripherally acting anticholinergic agent, specifically a muscarinic receptor antagonist.[2][9][10] Its quaternary nitrogen structure limits its ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects.[2]

### **Mechanism of Action**

The primary mechanism of action of **Timepidium bromide** is the competitive antagonism of acetylcholine at muscarinic receptors on smooth muscle cells and other tissues.[10] By blocking these receptors, it inhibits the effects of parasympathetic nerve stimulation, leading to smooth muscle relaxation, particularly in the gastrointestinal tract.[3][10] This antispasmodic effect makes it effective in treating conditions characterized by visceral spasms.[9][11]

The signaling pathway for muscarinic receptor activation, which is inhibited by **Timepidium bromide**, is depicted below.



Click to download full resolution via product page

Caption: Muscarinic receptor signaling pathway and the inhibitory action of **Timepidium bromide**.

### In Vitro and In Vivo Effects

Studies in animal models have demonstrated the effects of **Timepidium bromide** on various smooth muscle tissues and secretions:



- Gastrointestinal Motility: In dogs, Timepidium bromide inhibits both spontaneous and bethanechol-induced motility of the gastrointestinal tract. Its potency is comparable to atropine and greater than hyoscine-N-butylbromide.[5]
- Gallbladder: It exhibits an inhibitory effect on gallbladder motility similar to atropine and hyoscine-N-butylbromide.[5]
- Urinary Bladder: The inhibitory effect on spontaneous urinary bladder motion is somewhat weaker than that of atropine and hyoscine-N-butylbromide.[5]
- Gastric Acid Secretion: Timepidium bromide inhibits bethanechol-induced gastric acid secretion more potently than hyoscine-N-butylbromide but less potently than atropine.[5]
- Salivary, Pancreatic, and Biliary Secretion: It has a much weaker inhibitory effect on salivary secretion compared to atropine and little significant effect on pancreatic and biliary secretions in rats.[5]

### **Pharmacokinetic Profile**

The pharmacokinetic properties of **Timepidium bromide** have been described qualitatively. It is absorbed orally, undergoes first-pass metabolism in the liver, and is excreted via the kidneys. [10] The quaternary ammonium structure suggests that its absorption may be limited.

## **Experimental Protocols**

Detailed, standardized protocols for the evaluation of **Timepidium bromide** are not readily available in the public domain. However, based on the known pharmacology of muscarinic receptor antagonists, the following experimental designs are applicable.

## **Receptor Binding Assay (General Protocol)**

This type of assay is used to determine the binding affinity of **Timepidium bromide** to muscarinic receptors.

Objective: To determine the inhibition constant (Ki) of **Timepidium bromide** for muscarinic receptor subtypes.

Methodology:



- Receptor Preparation: Cell membranes expressing specific human muscarinic receptor subtypes (e.g., M1, M2, M3) are prepared from cultured cell lines (e.g., CHO, HEK293).
- Radioligand: A radiolabeled muscarinic antagonist with high affinity, such as [³H]-N-methylscopolamine ([³H]-NMS), is used.
- Competitive Binding:
  - A constant concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of unlabeled **Timepidium bromide**.
  - Non-specific binding is determined in the presence of a high concentration of a standard unlabeled antagonist (e.g., atropine).
- Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
- Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
- Data Analysis: The IC<sub>50</sub> value (concentration of **Timepidium bromide** that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.





Click to download full resolution via product page

Caption: General workflow for a competitive radioligand receptor binding assay.

# Isolated Smooth Muscle Contraction Assay (General Protocol)

This ex vivo assay assesses the functional antagonist activity of **Timepidium bromide** on smooth muscle tissue.

Objective: To determine the potency of **Timepidium bromide** in inhibiting agonist-induced smooth muscle contraction.

Methodology:

### Foundational & Exploratory





- Tissue Preparation: A segment of smooth muscle tissue (e.g., guinea pig ileum, rat bladder) is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O<sub>2</sub> / 5% CO<sub>2</sub>.
- Transducer Setup: One end of the tissue is attached to a fixed point, and the other to an isometric force transducer to record changes in muscle tension.
- Equilibration: The tissue is allowed to equilibrate under a resting tension until a stable baseline is achieved.
- Agonist-Induced Contraction: A cumulative concentration-response curve is generated for a
  muscarinic agonist (e.g., carbachol, acetylcholine) to establish a baseline contractile
  response.
- Antagonist Incubation: The tissue is washed and then incubated with a specific concentration
  of **Timepidium bromide** for a defined period.
- Repeat Agonist Curve: The agonist concentration-response curve is repeated in the presence of **Timepidium bromide**.
- Data Analysis: The rightward shift of the agonist concentration-response curve in the presence of **Timepidium bromide** is used to calculate the pA<sub>2</sub> value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC<sub>50</sub>.





Click to download full resolution via product page

Caption: Workflow for an isolated smooth muscle contraction assay.

### Conclusion

**Timepidium bromide** is a peripherally acting muscarinic receptor antagonist with established antispasmodic properties, particularly in the gastrointestinal tract. While its basic physicochemical and pharmacological profiles are documented, there is a notable lack of



publicly available, detailed quantitative data on its receptor subtype selectivity and pharmacokinetics. The experimental protocols outlined in this guide provide a framework for researchers to further investigate these properties and better characterize the therapeutic potential of this compound. Further research is warranted to elucidate the specific binding affinities and a complete pharmacokinetic profile to support its continued development and clinical application.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Tiotropium bromide (Ba 679 BR), a novel long-acting muscarinic antagonist for the treatment of obstructive airways disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mmpc.org [mmpc.org]
- 3. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research PMC [pmc.ncbi.nlm.nih.gov]
- 4. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijper.org [ijper.org]
- 6. Protocol to characterize longitudinal gut motility in mice using transit time, tissue harvest, and whole-mount immunostaining PMC [pmc.ncbi.nlm.nih.gov]
- 7. reprocell.com [reprocell.com]
- 8. [Pharmacological actions of timepidium bromide on the motility of visceral smooth muscles and the secretion of digestive juice in experimental animals (author's transl)] PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacometrics, Physiologically Based Pharmacokinetics, Quantitative Systems
   Pharmacology—What's Next?—Joining Mechanistic and Epidemiological Approaches PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics, Metabolism, and in Vivo Efficacy of the Antimalarial Natural Product Bromophycolide A PMC [pmc.ncbi.nlm.nih.gov]
- 11. clinpharmacol.fmhs.auckland.ac.nz [clinpharmacol.fmhs.auckland.ac.nz]



• To cite this document: BenchChem. [Timepidium Bromide (CAS 35035-05-3): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662725#timepidium-bromide-cas-number-35035-05-3-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com